N-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
The compound is a derivative of isoxazole, a heterocyclic compound consisting of an unsaturated five-membered ring with an oxygen atom and a nitrogen atom . Isoxazole rings are found in some natural products and are part of many pharmaceutical drugs .
Synthesis Analysis
While specific synthesis methods for this compound were not found, isoxazole derivatives are often synthesized through 1,3-dipolar cycloaddition or the nitrile oxide route .Molecular Structure Analysis
Isoxazole derivatives have a unique structure that allows them to interact with various biological targets . The exact structure of this compound would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions, including reactions with acids and bases, oxidizing and reducing agents, and various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, solubility, boiling point, and melting point would all be determined by the specific groups present in the compound .Mechanism of Action
Target of Action
The primary target of N-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is BRD4 (Bromodomain-containing protein 4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, which recognizes acetylated histones, thereby influencing gene expression .
Mode of Action
This compound exhibits potent inhibitory activity against BRD4 . It interacts with BRD4, leading to changes in gene expression. Notably, it has been found to modulate the expression of c-MYC and γ-H2AX .
Biochemical Pathways
The inhibition of BRD4 affects various biochemical pathways. It can induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase .
Pharmacokinetics
The compound’s molecular formula is c17h16n4o3s , and it has a molar mass of 356.399 Da . These properties can influence its absorption, distribution, metabolism, and excretion (ADME), but further studies are needed to determine the exact pharmacokinetic profile.
Result of Action
The compound demonstrates significant anti-proliferative activity against certain cancer cell lines . It has been shown to induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-phenyl-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-9-12(10(2)22-19-9)8-16-15(21)14-13(17-20-18-14)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,21)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPBVISWXRBXPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC(=O)C2=NNN=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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